3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C13H11FN2O3. It is a derivative of isoindoline and piperidine, featuring a fluorine atom at the 5-position of the isoindoline ring.
Mechanism of Action
Target of Action
It is noted that similar compounds, such as lenalidomide, target the ubiquitin e3 ligase cereblon . This protein plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
Lenalidomide, a related compound, acts as a ligand for ubiquitin e3 ligase cereblon, inducing the enzyme to degrade the ikaros transcription factors ikaros family zinc finger 1 (ikzf1) and ikzf3 . This degradation disrupts the function of these transcription factors, leading to changes in gene expression.
Biochemical Pathways
The degradation of ikzf1 and ikzf3 by lenalidomide can affect multiple pathways, including those involved in cell cycle regulation and immune response .
Result of Action
The degradation of ikzf1 and ikzf3 by lenalidomide can lead to changes in gene expression, potentially affecting cell proliferation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the reaction of 5-fluoro-1-oxo-2,3-dihydro-1H-isoindoline with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include:
Lenalidomide: A derivative with similar structural features, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with historical significance in medicine.
Pomalidomide: A newer analog with enhanced therapeutic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2468780-76-7 |
---|---|
Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
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